1-Azido-4-chlorobenzene
Overview
Description
1-Azido-4-chlorobenzene, also known as 4-chlorophenyl azide, is an organic compound with the molecular formula C6H4ClN3. It is a member of the azide family, characterized by the presence of the azide functional group (-N3). This compound is notable for its applications in organic synthesis and material science due to its reactive azide group.
Preparation Methods
1-Azido-4-chlorobenzene can be synthesized through various methods. One common synthetic route involves the diazotization of 4-chloroaniline followed by treatment with sodium azide. The reaction conditions typically include an acidic medium to facilitate the formation of the diazonium salt, which then reacts with sodium azide to form the azide compound. Industrial production methods often utilize similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azido-4-chlorobenzene undergoes several types of chemical reactions, primarily due to the presence of the azide group. Some of the notable reactions include:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The azide group participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to form amines, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include sodium azide, reducing agents like lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Azido-4-chlorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in bioconjugation techniques, where the azide group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azido-4-chlorobenzene is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azide group reacts with alkynes to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
1-Azido-4-chlorobenzene can be compared with other similar compounds, such as:
- 1-Azido-4-bromobenzene
- 1-Azido-4-fluorobenzene
- 4-Azidotoluene
These compounds share the azide functional group but differ in their substituents on the benzene ring. The presence of different substituents can influence the reactivity and applications of these compounds. For example, 1-Azido-4-bromobenzene may exhibit different reactivity in substitution reactions compared to this compound due to the presence of the bromine atom .
This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-azido-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVGOEUGZJFTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Record name | 4-Chlorophenyl azide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-Chlorophenyl_azide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186612 | |
Record name | Benzene, 1-azido-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-05-7 | |
Record name | Benzene, 1-azido-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-azido-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-4-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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